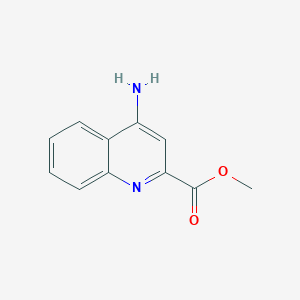

Methyl 4-aminoquinoline-2-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-aminoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)10-6-8(12)7-4-2-3-5-9(7)13-10/h2-6H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJGAQDFADGELN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=CC=CC=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40537966 | |

| Record name | Methyl 4-aminoquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97909-55-2 | |

| Record name | Methyl 4-aminoquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Methyl 4 Aminoquinoline 2 Carboxylate and Its Analogues

Approaches to the 4-Aminoquinoline (B48711) Core Synthesis

The construction of the 4-aminoquinoline core is the foundational step in the synthesis of the target compound and its derivatives. Various classical and modern synthetic methodologies have been developed to achieve this, each with its own advantages and limitations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a prevalent and practical method for the synthesis of 4-aminoquinolines. nih.govfrontiersin.orgdoaj.org This approach typically involves the reaction of a 4-haloquinoline, most commonly a 4-chloroquinoline (B167314), with a suitable amine nucleophile. nih.govfrontiersin.org The electron-withdrawing nature of the quinoline (B57606) nitrogen activates the C4-position towards nucleophilic attack, facilitating the displacement of the halide leaving group.

Several protocols for SNAr reactions have been established:

Direct Coupling: This involves the direct reaction of a 4-chloroquinoline with an amine, often in a high-boiling solvent like DMF or an alcohol at elevated temperatures (T > 120°C) for extended periods (t > 24 h). nih.gov

Base-Catalyzed: The addition of a base, such as triethylamine (B128534) or potassium carbonate, can improve the reaction yield and expand the scope of applicable amines. nih.gov

Acid-Catalyzed: The use of a Brønsted or Lewis acid catalyst can facilitate the reaction, particularly with less nucleophilic anilines. nih.gov

Microwave-Assisted: Microwave irradiation has been shown to significantly accelerate the SNAr reaction, often leading to higher yields in shorter reaction times (20-30 minutes). nih.govresearchgate.net These reactions are typically carried out in solvents like DMSO, ethanol, or acetonitrile (B52724) at temperatures ranging from 140°C to 180°C. nih.gov

Ultrasound-Assisted: Sonication provides another alternative energy source for promoting the SNAr reaction, leading to good to excellent yields. researchgate.net

Table 1: Comparison of SNAr Reaction Conditions for 4-Aminoquinoline Synthesis

| Method | Catalyst/Conditions | Temperature | Reaction Time | Typical Yields | Reference |

| Conventional Heating | Alcohol or DMF | >120°C | >24 h | Moderate | nih.gov |

| Base-Catalyzed | Triethylamine, K₂CO₃ | Varies | Varies | Improved | nih.gov |

| Acid-Catalyzed | HCl, Lewis Acids | Varies | Varies | High (with anilines) | nih.gov |

| Microwave-Assisted | DMSO, Ethanol, or ACN | 140-180°C | 20-30 min | 80-95% | nih.govresearchgate.net |

| Ultrasound-Assisted | Varies | Varies | Varies | 78-81% | researchgate.net |

Metal-Catalyzed Cyclization and Annulation Reactions

Metal-catalyzed reactions offer powerful and versatile routes to the quinoline scaffold, often allowing for the construction of complex and highly substituted derivatives in a single step. nih.govfrontiersin.org These methods frequently involve the formation of the quinoline ring through intramolecular or intermolecular cyclization/annulation processes. nih.govdoaj.org

Palladium and copper are the most commonly employed metals in these transformations. For instance, a palladium-catalyzed multicomponent domino reaction involving ethynylarylamines, aryl iodides, carbon monoxide, and amines can produce 2-aryl-4-dialkylaminoquinolines in moderate to good yields. nih.govfrontiersin.org Another notable example is a palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines, which provides access to various 4-aminoquinolines. nih.govfrontiersin.org This reaction utilizes Pd(OAc)₂ as the catalyst, Cu(OAc)₂ as an oxidant, and 1,10-phenanthroline (B135089) as a ligand. nih.govfrontiersin.org

Copper-catalyzed reactions are also prominent. A copper-catalyzed three-component reaction of anilines, alkynes, and isocyanides has been developed for the synthesis of 4-aminoquinolines. Furthermore, a copper(II)-catalyzed aerobic oxidative desulfitative 6π electrocyclization of N-aryl-imino ketene (B1206846) N,S-acetals provides another route to this scaffold. frontiersin.org

Multicomponent Reactions for Quinoline Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as quinolines, in a single pot by combining three or more starting materials. nih.govdaneshyari.com These reactions are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular libraries. daneshyari.com

Several MCRs have been adapted for the synthesis of the quinoline core. For example, a three-component reaction involving 2-aminobenzonitriles, phenylacetylenes, and alkyl/aryl-sulfonylazides, catalyzed by CuI, yields 2-aminosulfonyl-3-substituted-4-aminoquinolines. nih.gov Another approach involves a copper-catalyzed [2+2+2] annulation of substituted benzonitriles, aryl-mesyliodinium salts, and ynamides to produce 2,3-disubstituted 4-aminoquinolines. nih.gov

Miscellaneous Synthetic Routes to the Quinoline System

Beyond the major strategies mentioned above, several other methods have been reported for the synthesis of the quinoline ring system. These include variations of classic named reactions and novel cyclization strategies.

One such method involves the condensation of an aniline (B41778) with methoxymethylene Meldrum's acid, followed by a high-temperature cyclization, sometimes facilitated by microwave irradiation. ucsf.edu This approach, a modification of the Price and Roberts method, provides a two-step route to 4-hydroxyquinolines, which can then be converted to the corresponding 4-chloroquinolines for subsequent SNAr reactions. ucsf.edu

Esterification and Functionalization at the 2-Carboxylate Position

The introduction of a methyl or ethyl ester at the 2-position of the 4-aminoquinoline scaffold can be achieved through several synthetic routes. Often, the ester functionality is incorporated during the construction of the quinoline ring itself.

A notable example is a three-step synthesis that yields ethyl 4-aminoquinoline-2-carboxylates. nih.govfrontiersin.org This process begins with the condensation of a 2-aminobenzonitrile (B23959) with 1,1,1-trichloro-4-ethoxybut-3-enone to form an enaminone. nih.govfrontiersin.org This intermediate then undergoes an acid-catalyzed cyclization to form the quinoline ring. In the final step, the trichloromethyl group at the 2-position is converted to an ethoxycarbonyl group by treatment with sodium ethoxide in ethanol, affording the desired ethyl 2-carboxylate-4-aminoquinoline in good to excellent yields (60-89%). nih.govfrontiersin.org

Alternatively, if the 4-aminoquinoline-2-carboxylic acid is already synthesized, standard esterification methods can be employed. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst, is a common and cost-effective method. masterorganicchemistry.com Other methods include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or conversion of the carboxylic acid to an acid chloride followed by reaction with the alcohol. orgsyn.org

Table 2: General Esterification Methods

| Method | Reagents | Conditions | Key Features | Reference |

| Fischer Esterification | Carboxylic Acid, Alcohol, Acid Catalyst (e.g., H₂SO₄) | Typically reflux | Reversible; driven by excess alcohol or water removal | masterorganicchemistry.comyoutube.com |

| DCC/DMAP Coupling | Carboxylic Acid, Alcohol, DCC, DMAP | Room temperature | Mild conditions; high yielding | orgsyn.org |

| Acid Chloride Formation | Carboxylic Acid, Thionyl Chloride or Oxalyl Chloride, then Alcohol | Varies | Highly reactive intermediate | acs.org |

| SN2 Esterification | Carboxylate salt, Alkyl Halide | Varies | Good for primary alkyl halides | youtube.com |

Advanced Computational and Theoretical Chemistry Studies on Methyl 4 Aminoquinoline 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules with high accuracy. researchgate.netresearchgate.net It is a versatile method for determining kinetic and thermodynamic stability, analyzing molecular interactions, and evaluating the optical and electronic characteristics of compounds. researchgate.net For Methyl 4-aminoquinoline-2-carboxylate, DFT calculations would provide fundamental insights into its behavior.

Geometric Optimization and Frequency Calculations

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometric optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound are adjusted until the lowest energy conformation is found. This optimized geometry represents the most probable structure of the molecule in its ground state.

Once the geometry is optimized, frequency calculations are performed at the same level of theory. These calculations serve two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's vibrational spectrum (Infrared and Raman). Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the N-H bonds in the amino group, C=O stretching in the carboxylate group, or the breathing modes of the quinoline (B57606) ring system. These theoretical spectra can be compared with experimental data to validate the computational model.

Table 1: Representative Theoretical Vibrational Frequencies for a Quinoline Derivative (Note: This is an example table. Specific data for this compound is not available in the searched literature.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | 3520 |

| N-H Symmetric Stretch | 3410 |

| C=O Stretch | 1725 |

| C=N Stretch | 1640 |

| Quinoline Ring Stretch | 1580 |

| C-O Stretch | 1250 |

Conformational Analysis and Stability

The presence of rotatable bonds, such as the C-C bond connecting the carboxylate group to the quinoline ring, means that this compound can exist in different spatial arrangements or conformations. Conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating these bonds.

This analysis helps identify the most stable conformer(s) and the energy barriers between them. For instance, studies on related molecules have scanned potential energy surfaces to determine the preferred orientation of substituent groups. For this compound, this would reveal the most stable orientation of the methyl carboxylate group relative to the quinoline plane, which can be crucial for its interaction with biological targets. The relative energies of different conformers indicate their population at a given temperature.

Molecular Orbitals (HOMO-LUMO) and Energy Gap Analysis

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

DFT calculations provide the energies of these orbitals and their spatial distribution. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. This analysis is fundamental for predicting how this compound might participate in chemical reactions.

Table 2: Example Frontier Molecular Orbital Data (Note: This is an example table. Specific data for this compound is not available in the searched literature.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.15 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Energy Gap (ΔE) | 4.17 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action.

In a typical docking study, the 3D structure of a target protein is obtained from a database like the Protein Data Bank. The this compound molecule is then placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity. The simulation explores various binding poses and conformations, identifying those with the lowest energy scores, which represent the most stable binding modes.

For example, various 4-aminoquinoline (B48711) derivatives have been docked into the active sites of targets like P. falciparum lactate (B86563) dehydrogenase to explore their antimalarial potential. Such simulations for this compound would reveal key intermolecular interactions, such as hydrogen bonds between the amino group or carboxylate oxygen and amino acid residues in the target's active site, as well as hydrophobic and π-stacking interactions involving the quinoline ring.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time. While docking provides a static snapshot of the binding pose, MD simulations can reveal how the ligand-protein complex behaves in a more realistic, solvated environment.

An MD simulation starts with the best-docked pose of this compound in its target protein. The system is then solvated with water molecules and ions to mimic physiological conditions. The simulation calculates the forces on every atom and uses Newton's laws of motion to model their movements over a set period, typically nanoseconds to microseconds.

These simulations are invaluable for assessing the stability of the predicted binding pose. They can show whether the key interactions identified in docking are maintained over time, reveal conformational changes in the protein upon ligand binding, and provide a more accurate estimation of the binding free energy.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal structure. To perform this analysis, a high-quality crystal structure, typically obtained from single-crystal X-ray diffraction, is required.

The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined in a way that the surface encloses the space where the electron density of the molecule is greater than that of all other molecules combined. By mapping properties like dnorm (a normalized contact distance) onto this surface, one can visualize intermolecular contacts. Red spots on the dnorm map indicate close contacts, such as strong hydrogen bonds, while blue regions represent weaker or longer contacts.

Quantum Theory of Atoms in Molecules (QTAIM) Investigations

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound methodology for elucidating the nature of chemical bonds and intermolecular interactions based on the topology of the electron density, a quantum observable. nih.govuni-rostock.dewiley-vch.de This approach, developed by Richard Bader, partitions a molecule into atomic basins, which are regions of space defined by zero-flux surfaces in the gradient vector field of the electron density. uni-rostock.degla.ac.uk Within this framework, the presence of a bond path and a (3, -1) bond critical point (BCP) between two atoms is a necessary and sufficient condition for the existence of a chemical bond. wiley-vch.de

Detailed computational analyses on related quinolone derivatives have utilized QTAIM to characterize the strength and nature of various intramolecular interactions. nih.gov The topological properties at the BCPs, such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and their derived energy densities, serve as quantitative descriptors of these interactions. researchgate.netresearchgate.net

Detailed Research Findings from Analogous Systems

In a comprehensive study of five quinolone carboxylic acid derivatives, QTAIM was employed to investigate the intramolecular hydrogen bonds, which are also expected to be present in this compound. nih.gov The analysis focused on parameters at the bond critical points to characterize these interactions.

The electron density at the bond critical point, ρ(r_BCP), provides a measure of the bond strength; higher values typically indicate stronger bonds. The Laplacian of the electron density, ∇²ρ(r_BCP), distinguishes between shared-shell (covalent) interactions, where ∇²ρ < 0, and closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals interactions), where ∇²ρ > 0. For hydrogen bonds, small positive values of ∇²ρ are characteristic.

A study on quinolone carboxylic acid derivatives revealed the presence of moderately strong intramolecular hydrogen bonds. For instance, in a compound featuring an O-H···O intramolecular hydrogen bond, the QTAIM parameters were calculated. The electron density at the BCP for this hydrogen bond was found to be significant, and the positive value of the Laplacian of the electron density confirmed its classification as a closed-shell interaction, typical for hydrogen bonds. nih.gov

The following table presents illustrative QTAIM data for intramolecular hydrogen bonds in a related quinolone carboxylic acid derivative, which can be considered representative for similar interactions in this compound. nih.gov

Table 1: Illustrative QTAIM Topological Parameters for Intramolecular Hydrogen Bonds in a Representative Quinolone Carboxylic Acid Derivative Data is illustrative and based on a closely related compound.

| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

|---|---|---|

| O-H···O | 0.045 | +0.139 |

The data indicates that the O-H···O hydrogen bond is considerably stronger than the C-H···O interaction, as evidenced by the higher electron density at the bond critical point. nih.gov Both interactions are characterized by a positive Laplacian, which is typical for hydrogen bonds and other closed-shell interactions.

Furthermore, the relationship between the kinetic energy density (G) and potential energy density (V) at the BCP can provide additional insight into the nature of the interaction. For hydrogen bonds, the ratio -G/V is typically less than 1, indicating a predominantly electrostatic character.

The analysis of the electron density topology through QTAIM provides a rigorous, quantitative framework for understanding the bonding within this compound. Based on studies of analogous systems, it is expected that QTAIM analysis would reveal a network of intramolecular interactions, including a significant O-H···N or N-H···O hydrogen bond, that play a crucial role in determining the molecule's conformation and stability. The precise values of the topological parameters would offer a quantitative measure of the strength and nature of these critical interactions.

Medicinal Chemistry and Biological Activity of Methyl 4 Aminoquinoline 2 Carboxylate Derivatives

Antimalarial Activity Investigations

The 4-aminoquinoline (B48711) class of drugs has been a primary tool in the treatment and prophylaxis of malaria, particularly infections caused by the Plasmodium falciparum parasite. esr.ie While the effectiveness of early drugs like chloroquine (B1663885) has been compromised by widespread resistance, research into novel derivatives continues to yield promising candidates. esr.ienih.gov These investigations aim to create compounds that are not only potent but also effective against multi-drug resistant (MDR) strains. mesamalaria.org

Derivatives of the 4-aminoquinoline scaffold have been rigorously tested for their in vitro antimalarial activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. Novel series of 4-aminoquinoline analogues consistently demonstrate potent activity in the nanomolar range. nih.govscienceopen.com

For instance, studies on newly synthesized 4-N-methylaminoquinoline analogues revealed significant efficacy. Among 21 compounds tested, nine showed a half-maximal inhibitory concentration (IC50) below 0.5 µM against both the CQS 3D7 strain and the CQR K1 strain of P. falciparum. nih.gov Similarly, other research has confirmed the low nanomolar antiplasmodial activity of new 4-aminoquinoline derivatives against MDR P. falciparum. mesamalaria.org Another study highlighted two compounds, a monoquinoline (MAQ) and a bisquinoline (BAQ), which were active in the nanomolar range against both the CQS 3D7 strain and the CQR W2 clone. scienceopen.com The development of these compounds underscores the potential to overcome the challenge of chloroquine resistance. nih.govresearchgate.net

| Compound | P. falciparum Strain | Activity (IC50) | Source |

|---|---|---|---|

| Compound 9a | 3D7 (CQS) | <0.5 µM | nih.gov |

| Compound 9a | K1 (CQR) | <0.5 µM | nih.gov |

| MAQ | 3D7 (CQS) | Nanomolar range | scienceopen.com |

| MAQ | W2 (CQR) | Nanomolar range | scienceopen.com |

| BAQ | 3D7 (CQS) | Nanomolar range | scienceopen.com |

| BAQ | W2 (CQR) | Nanomolar range | scienceopen.com |

| Compound 38 | K1 (CQR) | 0.17 µM | researchgate.net |

The evaluation of novel 4-aminoquinoline derivatives extends beyond P. falciparum. In vivo studies using rodent malaria models, such as Plasmodium berghei and Plasmodium yoelii, are crucial for assessing the real-world potential of these compounds. nih.govscienceopen.combohrium.com Several derivatives have demonstrated significant parasite inhibition in mice infected with these species. nih.govnih.gov

For example, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, was shown to be orally active in P. berghei, P. chabaudi, and P. yoelii models, with efficacy comparable or superior to chloroquine. mdpi.com This same compound also showed activity against a panel of P. vivax field isolates, which is significant as P. vivax is the most dominant Plasmodium species outside of Africa and is also developing resistance to chloroquine. mdpi.comtaylorandfrancis.com In another study, selected 4-N-methylaminoquinoline compounds showed significant inhibition against a multidrug-resistant strain of P. yoelii nigeriensis in Swiss mice, with one compound achieving 100% parasite inhibition on day 4 post-infection. nih.gov

The primary mechanism of action for 4-aminoquinoline antimalarials involves disrupting the parasite's detoxification process within the host's red blood cells. esr.ie During its intraerythrocytic stage, the parasite digests hemoglobin as a source of amino acids, releasing large quantities of toxic free heme. esr.ie To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. taylorandfrancis.com

4-aminoquinoline derivatives function by accumulating in the parasite's acidic food vacuole, a key factor for their antimalarial activity. nih.govnih.gov The basic nature of the terminal amino group is essential for this accumulation. esr.ie Once concentrated inside the vacuole, these compounds form complexes with heme through π-π stacking interactions between the quinoline (B57606) ring and the porphyrin system. taylorandfrancis.com This complexation prevents the heme from being converted into hemozoin, leading to a buildup of toxic free heme. taylorandfrancis.comresearchgate.net The resulting oxidative stress is lethal to the parasite. taylorandfrancis.com Studies have confirmed that novel derivatives significantly inhibit hemozoin formation in a dose-dependent manner. scienceopen.com

The rise of chloroquine-resistant P. falciparum has driven the development of new 4-aminoquinoline derivatives designed to circumvent resistance mechanisms. esr.ietaylorandfrancis.com The continued exploration of this chemical scaffold is justified by its untapped potential to overcome emerging MDR strains. mesamalaria.org

The strategy often involves modifying the side chain of the 4-aminoquinoline structure. researchgate.net By altering these side chains, medicinal chemists can devise novel compounds that retain high efficacy against strains that are resistant to older drugs like chloroquine. esr.ie For example, the development of "reversed chloroquines" has yielded molecules with nanomolar activity against P. falciparum. nih.gov Research has produced next-generation compounds with enhanced metabolic stability and potent in vivo efficacy without compromising their intrinsic anti-plasmodial activity against MDR parasites. mesamalaria.org These findings suggest that the 4-aminoquinoline core is highly adaptable and can be modified to create new agents effective against drug-resistant malaria. nih.govnih.gov

Anticancer and Antitumor Properties

The quinoline scaffold is not only vital in antimalarial research but has also been identified as a key substructure in agents with anticancer properties. uct.ac.zaresearchgate.net The 4-aminoquinoline framework, in particular, has served as a prototype for developing new classes of anticancer agents. nih.gov

A variety of 4-aminoquinoline derivatives have been synthesized and evaluated for their cytotoxic effects against numerous human cancer cell lines. These studies consistently show that these compounds can be highly effective, sometimes surpassing the activity of established drugs. nih.gov

For example, a series of 4-aminoquinoline derivatives were tested against human breast tumor cell lines MCF-7 and MDA-MB-468, with several compounds proving quite effective. nih.gov One derivative, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was particularly potent against MDA-MB 468 cells. nih.gov In another study, new 7-chloro-4-aminoquinoline-benzimidazole hybrids showed strong cytotoxic activity against multiple tumor cell lines, including leukemia (CCRF-CEM, THP-1), lymphoma (HuT78, Raji), colon cancer (CaCo-2), and breast cancer (MCF-7), with GI50 values ranging from 0.4 to 8 µM. mdpi.com Furthermore, certain 2-morpholino-4-anilinoquinoline derivatives demonstrated potent cytotoxic activity against four different cancer cell lines, with one compound exhibiting an IC50 value of 1.09 µM against human colon carcinoma (HCT-116). researchgate.net

| Compound Class/Name | Cancer Cell Line | Activity (IC50 / GI50) | Source |

|---|---|---|---|

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB 468 (Breast) | Potent | nih.gov |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | More potent than Chloroquine | nih.gov |

| Compound 4g (2-morpholino-4-anilinoquinoline derivative) | HCT-116 (Colon) | 1.09 ± 0.17 µM | researchgate.net |

| Compound 4g (2-morpholino-4-anilinoquinoline derivative) | A549 (Lung) | 45.16 ± 0.92 µM | researchgate.net |

| Compound 5d (7-chloro-4-aminoquinoline-benzimidazole hybrid) | HuT78 (T-cell lymphoma) | 0.4 µM | mdpi.com |

| Compound 12d (7-chloro-4-aminoquinoline-benzimidazole hybrid) | HuT78 (T-cell lymphoma) | 0.7 µM | mdpi.com |

| Compound 12d (7-chloro-4-aminoquinoline-benzimidazole hybrid) | Raji (B-cell lymphoma) | 0.6 µM | mdpi.com |

Mechanistic Studies of Antiproliferative Effects (e.g., Angiogenesis Inhibition, Apoptosis Induction, Cell Cycle Arrest)

The antiproliferative properties of 4-aminoquinoline derivatives are underpinned by several distinct cellular mechanisms, including the induction of apoptosis, arrest of the cell cycle, and inhibition of angiogenesis.

Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival. Certain compounds with a quinoline core have demonstrated anti-angiogenic properties. For instance, the antimalarial drug artesunate, a sesquiterpene derivative, has been shown to inhibit angiogenesis in vivo by reducing the vascularization of Matrigel plugs injected into mice. nih.gov This suggests that targeting pathways related to vascular development is a potential mechanism for related heterocyclic compounds. Anti-angiogenic therapies, while potent, can lead to tumors developing resistance by reprogramming their metabolism towards anaerobic glycolysis. nih.gov This highlights the complexity of targeting angiogenesis and the need for combination therapies. nih.gov

Apoptosis Induction: Apoptosis, or programmed cell death, is a key mechanism through which chemotherapeutic agents eliminate cancer cells. Studies have shown that 4-aminoquinoline derivatives can effectively induce apoptosis in tumor cell lines. For example, 4-amino-3-acetylquinoline was found to induce morphological changes and DNA fragmentation characteristic of apoptosis in murine leukemia L1210 cells. nih.gov The cytotoxic concentrations of this compound were below the 4 µg/ml threshold set by the National Cancer Institute for potential anticancer drugs. nih.gov Similarly, novel 7-chloro-(4-thioalkylquinoline) derivatives have been shown to exert their antiproliferative activity by inducing apoptosis and inhibiting DNA/RNA synthesis in cancer cell lines. nih.gov

Cell Cycle Arrest: Disruption of the normal cell cycle is another established mechanism for the anticancer effects of quinoline derivatives. These compounds can interfere with cell cycle progression, leading to arrest at specific checkpoints and preventing cell division. A DNA-intercalating quinoline derivative, 4-morpholinopyrimido[4′,5′:4,5]selenolo(2,3-b)quinoline, was observed to cause cell cycle arrest and induce apoptosis in colon adenocarcinoma cells. researchgate.net Other studies have identified specific proteins involved in this process. For instance, cynaroside (B7765609) was found to induce G1 cell cycle arrest by downregulating the cell division cycle 25A (CDC25A) protein in colorectal cancer cells. mdpi.com The suppression of key metabolic enzymes like pyruvate (B1213749) carboxylase can also lead to impaired G2/M cell cycle arrest, which in turn induces apoptosis in breast cancer cells. nih.gov

Antimicrobial Spectrum

Derivatives of the 4-aminoquinoline scaffold exhibit a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, antiviral, and antitubercular effects. nih.gov

Antibacterial Activity

The 4-aminoquinoline core is a versatile pharmacophore for developing agents against a range of bacterial pathogens. Research has demonstrated the efficacy of these derivatives against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

A series of 4-aminoquinoline-isatin hybrids and their Schiff's bases showed significant in-vitro inhibition (90-100%) against a panel of bacteria including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhi at a concentration of 200 μg/mL. nih.gov Certain compounds from this series displayed potent Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 μg/mL. nih.gov Another study highlighted a derivative, 6-chlorocyclopentaquinolinamine, which exhibited potent activity against methicillin-resistant S. aureus (MRSA) with a MIC of 0.125 mM. mdpi.com

The antibacterial action of some quinoline derivatives is associated with the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. mdpi.com Modifications to the quinoline structure, such as the inclusion of a sulfur atom at the C2 position, have been found to enhance antibacterial activity. mdpi.com

Table 1: Antibacterial Activity of Selected 4-Aminoquinoline Derivatives

Antifungal Activity

The antimicrobial capabilities of quinoline derivatives extend to fungal pathogens. Various derivatives have been synthesized and tested, showing promise as antifungal agents. For example, 2-aminopyridine, a related heterocyclic compound, demonstrates activity against Candida albicans. researchgate.net Similarly, secondary and tertiary 2-aminoquinazolinone derivatives, which share structural similarities, have reported antifungal properties. researchgate.net

Table 2: Antifungal Activity of Related Heterocyclic Derivatives

Antiviral Activity

The 4-aminoquinoline scaffold has been a source of compounds with significant antiviral activity. Notably, chloroquine (CQ) and hydroxychloroquine (B89500) (HCQ) have been investigated for their effects against various viruses, including coronaviruses. mdpi.comnih.gov Research has expanded to novel derivatives with promising results against different types of viruses.

For example, a series of 4-thioquinazoline derivatives containing a chalcone (B49325) moiety were evaluated for their activity against the Tobacco Mosaic Virus (TMV). mdpi.com Two compounds, M2 and M6, demonstrated significant protection activity with 50% effective concentration (EC50) values of 138.1 and 154.8 μg/mL, respectively, outperforming the commercial agent Ribavirin. mdpi.com Some 2-aminopyrimidine-based 4-aminoquinolines were tested against HIV-1 and HIV-2, though they were not found to be active at subtoxic concentrations. nih.gov

Antitubercular Activity against Mycobacterium tuberculosis

Derivatives of 4-aminoquinoline have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. Several studies have focused on optimizing this scaffold to combat drug-sensitive and drug-resistant Mtb strains.

A series of 4-anilinoquinolines and 4-anilinoquinazolines were screened, leading to the identification of 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (compound 34) as a highly potent inhibitor with a MIC90 value in the range of 0.63-1.25 μM against Mtb. nih.govbiorxiv.org Other quinolone derivatives also showed excellent activity against multidrug-resistant TB (MDR-TB) strains, with some compounds exhibiting MIC values between 0.9 and 3 μg/mL. rsc.org These potent compounds were also found to be non-toxic to human cell lines. rsc.org The mechanism for some quinoline carboxylic acid derivatives is thought to involve the inhibition of Mtb DNA gyrase. nih.gov

Table 3: Antitubercular Activity of Selected Quinoline Derivatives

Antiprotozoal Activities (excluding malaria)

While the 4-aminoquinoline scaffold is famously associated with antimalarial drugs, its derivatives also possess activity against other protozoan parasites. mdpi.com A significant area of this research is the development of agents against leishmaniasis. The 4-aminoquinoline structure has been identified as a key scaffold for creating potent and selective leishmanicidal agents that are thought to target the parasite's mitochondria and acidocalcisomes. nih.govfrontiersin.org The ability of these molecules to accumulate in acidic compartments within the parasite is a key feature of their mechanism of action. frontiersin.org

Antileishmanial Efficacy and Mechanisms

The 4-aminoquinoline scaffold is a cornerstone in the development of potent leishmanicidal agents, largely due to its ability to target key parasite survival pathways. frontiersin.orgnih.gov Derivatives based on this structure have demonstrated significant efficacy against various Leishmania species. nih.gov Well-known antimalarial drugs built on this scaffold, such as chloroquine and amodiaquine, have also been investigated for their activity against Leishmania. frontiersin.org

The mechanism of action for many 4-aminoquinoline derivatives against Leishmania amazonensis involves the induction of mitochondrial dysfunction. nih.gov Research on a specific 4-aminoquinoline derivative, designated AMQ-j, revealed that it causes depolarization of the mitochondrial membrane potential in both the promastigote and the intracellular amastigote stages of the parasite. nih.gov This mitochondrial disruption is associated with an increase in reactive oxygen species (ROS), indicating that the compound induces oxidative stress within the parasite. nih.gov Notably, this effect was selective, as the compound did not cause mitochondrial depolarization in uninfected host macrophages. nih.gov

Structure-activity relationship studies indicate that the presence of a basic terminal amine in the side chain attached to the 4-amino group is often essential for potent leishmanicidal activity. frontiersin.org While direct studies on Methyl 4-aminoquinoline-2-carboxylate are limited, research on related quinoline-4-carboxylic acids has shown activity against L. donovani, with 2-methylquinoline-4-carboxylic acid being identified as a particularly active compound in one study. researchgate.net This suggests that substitution at the C-2 position of the quinoline ring is a relevant factor for antileishmanial effects.

Immunomodulatory Effects

Beyond their direct antimicrobial actions, 4-aminoquinoline derivatives are known to exert immunomodulatory effects, influencing the host's immune response. frontiersin.orgnih.gov This activity is significantly linked to their interaction with key receptors of the innate immune system.

The 4-aminoquinoline scaffold is a recognized platform for designing molecules that can act as either agonists or antagonists of Toll-like Receptors (TLRs). frontiersin.orgnih.gov TLRs are crucial pattern recognition receptors that detect microbial components and trigger innate immune responses. nih.gov Intracellular TLRs, such as TLR7 and TLR8, recognize viral and bacterial nucleic acids and can also be activated by synthetic small molecules. nih.gov

The development of small molecule TLR7/8 agonists has been a focus of research, with various heterocyclic scaffolds, including quinolines, being explored. nih.gov These agonists can prime and amplify adaptive immune responses, making them potentially useful as vaccine adjuvants or immunotherapeutic agents. nih.gov While specific data on this compound is not detailed, the broader class of 4-aminoquinolines is known to interact with these receptors, suggesting that derivatives could be tailored to modulate specific TLR-mediated pathways. frontiersin.orgnih.govnih.gov

Other Pharmacological Activities

The versatility of the 4-aminoquinoline scaffold extends to a range of other therapeutic areas, including the management of inflammation, pain, and neurodegenerative diseases. frontiersin.orgnih.gov

Derivatives of 4-aminoquinoline are associated with significant anti-inflammatory properties. frontiersin.orgnih.govwikipedia.org Marketed drugs such as antrafenine, glafenine (B1671574), and floctafenine, which are based on this core structure, have been used for their anti-inflammatory effects. frontiersin.orgnih.gov

Studies on related quinoline carboxylic acids have also demonstrated notable anti-inflammatory potential. nih.gov In research using lipopolysaccharide (LPS) to induce inflammation in macrophage cell lines, quinoline-4-carboxylic acid and quinoline-3-carboxylic acid showed impressive anti-inflammatory activity, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov Furthermore, research into 4-oxo-quinolin-2-carboxylic acid derivatives has also been pursued for anti-inflammatory applications. researchgate.net This body of evidence highlights the potential of the quinoline core, including those with carboxylate functionalities, in developing new anti-inflammatory agents.

Certain 4-aminoquinoline derivatives also possess antianalgesic (pain-relieving) properties. frontiersin.orgnih.gov The compounds glafenine and floctafenine, for example, are recognized for both their anti-inflammatory and antianalgesic activities. frontiersin.orgnih.gov Additionally, studies on derivatives of 4-oxo-quinolin-2-carboxylic acid methyl ester have explored their potential as analgesic agents, further linking the quinoline-2-carboxylate structure to pain modulation. researchgate.net

A significant area of research for 4-aminoquinoline derivatives is in the treatment of Alzheimer's disease, primarily through the inhibition of cholinesterase enzymes. frontiersin.orgnih.gov The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy to manage the cognitive symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov

The 4-aminoquinoline structure has been identified as a potent core for designing new cholinesterase inhibitors. nih.govresearchgate.net The amino group at the 4-position of the quinoline ring is considered a critical pharmacophoric determinant for strong AChE inhibition. nih.govresearchgate.net Structure-activity relationship studies have indicated that introducing small hydrophobic groups at the 2- and 3-positions of the quinoline ring can enhance binding affinity through hydrophobic interactions within the enzyme's active site. nih.gov This suggests that the methyl carboxylate group at the C-2 position of this compound could play a role in modulating this activity.

Research has confirmed that various 4-aminoquinoline derivatives are potent inhibitors of both AChE and BChE, with some compounds showing inhibition constants (Ki) in the micromolar to nanomolar range. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Representative 4-Aminoquinoline Derivatives This table presents data for representative compounds from the broader 4-aminoquinoline class to illustrate the scaffold's potential, as specific data for this compound was not available in the reviewed sources.

| Compound ID | Core Structure | Target Enzyme | IC50 / % Inhibition | Source |

|---|---|---|---|---|

| Compound 07 | 4-Aminoquinoline | AChE | IC50: 0.72 ± 0.06 µM | nih.gov |

| T5369186 | Quinolone Derivative | AChE | IC50: ~1 µM | nih.govresearchgate.net |

| Compound 03 | 4-Aminoquinoline | AChE | 68.29 ± 1.83% inhibition @ 10 µM | researchgate.net |

| Compound 5 | 4-Aminoquinoline Adamantane | AChE / BChE | Ki in low nanomolar range | nih.gov |

Structure Activity Relationship Sar and Rational Drug Design Based on Methyl 4 Aminoquinoline 2 Carboxylate Scaffold

Identification of Key Pharmacophoric Features for Biological Activity

The biological activity of compounds derived from the methyl 4-aminoquinoline-2-carboxylate scaffold is determined by several key pharmacophoric features. These features are the essential three-dimensional arrangement of atoms or groups of atoms required for a molecule to interact with a specific biological target and exert its effect.

The fundamental components of the 4-aminoquinoline (B48711) scaffold that are critical for its activity include the quinoline (B57606) ring itself, the amino group at position 4, and the carboxylate group at position 2. The quinoline ring system is a crucial element for the mode of action of many drugs, including antimalarials. researchgate.net The 4-amino group is also considered critical for the inhibitory effects of these compounds, particularly in the context of antimalarial activity where it helps the drug accumulate in the parasite's acidic food vacuole. nih.gov Substitution of the 4-amino group with other functionalities like sulfur or oxygen can lead to a reduction in antimalarial activity. nih.gov

In the context of antimalarial 4-aminoquinolines, a terminal amino group on a side chain attached at the 4-position has been identified as essential for the accumulation of the drug in the parasite's food vacuole, a key step in its mechanism of action. esr.ie Furthermore, the presence of an electron-withdrawing group at the 7-position of the quinoline ring, such as a chloro group, has been shown to be a common and important structural feature for the activity of many 4-aminoquinoline-based drugs. nih.govyoutube.com

While direct studies on this compound are limited, research on related quinoline-4-carboxamides has highlighted the importance of the amide NH for activity, as capping it with a methyl group led to a significant decrease in potency. acs.org This suggests that the nature of the linkage at the 4-position is a critical determinant of biological activity.

Table 1: Key Pharmacophoric Features of the 4-Aminoquinoline Scaffold

| Feature | Importance for Biological Activity |

| Quinoline Ring | Essential core scaffold for interaction with biological targets. researchgate.net |

| 4-Amino Group | Critical for drug accumulation and inhibitory effects. nih.govesr.ie |

| Substituent at C-2 | The nature of the substituent (e.g., carboxylate) influences activity. |

| Substituent at C-7 | Electron-withdrawing groups often enhance activity. nih.govyoutube.com |

| Side Chain at 4-Amino | The length and nature of the side chain are crucial for potency. nih.gov |

Influence of Substituents on Efficacy, Selectivity, and Biological Target Interaction

The efficacy, selectivity, and interaction of this compound derivatives with their biological targets can be significantly modulated by the introduction of various substituents at different positions on the quinoline ring and the amino group.

Substituents on the Quinoline Ring:

Position 2: In related 4-aminoquinoline hydrazone analogues, a smaller hydrophobic substituent at the 2-position, such as a methyl group, was found to be more favorable for antimalarial activity compared to a larger phenyl group. nih.gov Conversely, studies on 2-styrylquinoline-4-carboxylic acids have shown that these compounds can possess anti-inflammatory, analgesic, antimicrobial, and antifungal activities. researchgate.net

Position 3: The introduction of a methyl group at the 3-position of the quinoline ring has been reported to decrease antimalarial activity. youtube.comyoutube.com

Position 7: As mentioned, an electron-withdrawing group at this position, typically a halogen, is often optimal for activity. youtube.comyoutube.com The presence of a 7-chloro group is a hallmark of many potent 4-aminoquinoline antimalarials. nih.gov The electron-withdrawing nature of this group can lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain, which is believed to be important for drug accumulation. acs.org

Position 8: Substitution at the 8-position with a methyl group has been shown to lead to a complete loss of antimalarial activity. youtube.comyoutube.com

Substituents on the 4-Amino Group:

The nature of the side chain attached to the 4-amino group is a critical determinant of activity. For antimalarial 4-aminoquinolines, a dialkylaminoalkyl side chain with 2 to 5 carbon atoms between the nitrogen atoms is often considered optimal. youtube.com

In a series of 4-aminoquinoline-pyrimidine hybrids, increasing the length of the linear alkyl spacer connecting the two moieties up to four methylene (B1212753) groups led to an increase in anti-plasmodial activity. nih.gov

The incorporation of an aromatic ring in the side chain has been shown to reduce toxicity while maintaining activity in some cases. youtube.com

Table 2: Influence of Substituents on the Activity of 4-Aminoquinoline Derivatives

| Position of Substitution | Substituent | Effect on Activity |

| C-2 | Methyl | Favorable for antimalarial activity in some analogs. nih.gov |

| C-3 | Methyl | Decreases antimalarial activity. youtube.comyoutube.com |

| C-7 | Halogen (e.g., Chloro) | Increases antimalarial activity. nih.govyoutube.comyoutube.com |

| C-8 | Methyl | Abolishes antimalarial activity. youtube.comyoutube.com |

| N-4 Side Chain | 2-5 Carbon Alkyl Chain | Optimal for antimalarial activity. youtube.com |

| N-4 Side Chain | Aromatic Ring | Can reduce toxicity. youtube.com |

Design and Synthesis of Hybrid Compounds and Prodrugs

Hybrid Compounds: The strategy of molecular hybridization, which involves covalently linking two or more pharmacophoric units, has been effectively employed to develop novel therapeutic agents based on the 4-aminoquinoline scaffold. scilit.comrsc.org This approach aims to create hybrid compounds with enhanced efficacy, dual modes of action, and the potential to overcome drug resistance. nih.govscilit.com

Several studies have reported the synthesis of hybrid molecules incorporating the 4-aminoquinoline moiety with other biologically active scaffolds. For instance, hybrids of 4-aminoquinoline and pyrimidine (B1678525) have been synthesized and shown to exhibit potent antimalarial activity in the nanomolar range against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. nih.govnih.gov In one such study, the 4-aminoquinoline-pyrimidine-5-carboxylate hybrids were synthesized through a multi-step process starting from a Biginelli condensation to form a dihydropyrimidinone, followed by oxidation, chlorination, and finally coupling with a 4-aminoquinoline derivative. nih.gov

Another example involves the creation of hybrids by linking the 4-aminoquinoline scaffold with pyrano[2,3-c]pyrazole. nih.gov These hybrids were designed to combine the pharmacophoric features of both molecules to achieve enhanced antimalarial potency. The synthesis involved the nucleophilic attack of a pyranopyrazole derivative on a 4-(bromoethylamino)-7-chloroquinoline. nih.gov

Prodrugs: The prodrug approach is a valuable strategy to improve the physicochemical and pharmacokinetic properties of a drug, such as solubility and bioavailability, and to reduce its toxicity. nih.gov A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body. nih.gov

For quinoline-based compounds, various prodrug strategies have been explored. One common approach involves the modification of carboxylic acid or hydroxyl/amino groups through esterification, amidation, or benzylation. nih.gov In the context of the this compound scaffold, the carboxylic acid group at position 2 and the amino group at position 4 are potential sites for prodrug modification. For example, the carboxylate group could be esterified to enhance lipophilicity and improve membrane permeability.

While specific examples of prodrugs derived directly from this compound are not extensively documented in the reviewed literature, the general principles of prodrug design are applicable. For instance, amino acid prodrugs have been successfully developed for various parent drugs containing alcohol, thiol, or amine functional groups. nih.gov

Optimization Strategies for Enhanced Potency and Reduced Resistance

Optimizing the this compound scaffold is essential for developing new drugs with enhanced potency and the ability to circumvent resistance mechanisms. Several strategies have been employed in the broader context of 4-aminoquinoline drug development.

One key strategy is the rational design of molecules that can evade the resistance mechanisms developed by pathogens. For example, in the case of chloroquine-resistant malaria, structural modifications to the 4-aminoquinoline scaffold can produce analogs that are not affected by the resistance-conferring mutations in the parasite's proteins. esr.ie

Another optimization strategy involves the modulation of the physicochemical properties of the compounds. For instance, in a series of quinoline-4-carboxamides, replacing a tolyl substituent with various primary and secondary amines led to reduced lipophilicity, improved solubility, and enhanced hepatic microsomal stability, all of which are desirable pharmacokinetic properties.

Furthermore, computational methods such as quantitative structure-activity relationship (QSAR) studies can be employed to design and screen for potential drug candidates. By analyzing the relationship between the chemical structure and biological activity of a series of compounds, it is possible to identify the key structural features that contribute to potency and to design new molecules with improved activity.

Hybridization, as discussed earlier, is also a powerful optimization strategy. By combining the 4-aminoquinoline scaffold with another pharmacophore, it is possible to create molecules that are less prone to resistance. nih.gov This is because the hybrid molecule may have multiple targets, making it more difficult for the pathogen to develop resistance through a single mutation.

Conclusion and Future Perspectives in Research on Methyl 4 Aminoquinoline 2 Carboxylate

Summary of Current Research Advancements

Research centered on the 4-aminoquinoline (B48711) core, the parent structure of Methyl 4-aminoquinoline-2-carboxylate, has led to significant advancements, primarily in the field of infectious diseases. The historical success of chloroquine (B1663885), a 4-aminoquinoline, has spurred continuous development in this chemical class to address widespread drug resistance. nih.gov

Current research has successfully:

Developed Novel Antimalarial Agents: Scientists have synthesized new 4-aminoquinoline derivatives that exhibit high potency, often in the low nanomolar range, against multi-drug resistant (MDR) strains of Plasmodium falciparum, the deadliest malaria parasite. mesamalaria.orgucsf.edunih.gov This includes the creation of hybrid molecules, such as 4-aminoquinoline–pyrimidine (B1678525) hybrids, which demonstrate efficacy against both chloroquine-sensitive and resistant strains. nih.gov

Identified New Mechanisms of Action: Beyond the traditional mechanism of heme polymerization inhibition, newer derivatives like quinoline-4-carboxamides have been found to act on novel biological targets. acs.org One such target is the parasite's translation elongation factor 2 (PfEF2), which is critical for protein synthesis, offering a new avenue to combat resistance. researchgate.net

Expanded Therapeutic Applications: The versatility of the 4-aminoquinoline scaffold has been explored for a wide range of other diseases. nih.govfrontiersin.org Significant research has demonstrated its potential in developing agents against leishmaniasis, various cancers, and viral infections. nih.gov

Improved Synthetic Methodologies: Modern synthetic chemistry has provided more efficient pathways to generate diverse libraries of 4-aminoquinoline derivatives. frontiersin.org Techniques such as palladium-catalyzed dehydrogenative aromatization and multicomponent reactions allow for the precise modification of the quinoline (B57606) core, facilitating extensive structure-activity relationship (SAR) studies. nih.gov

Identification of Research Gaps and Challenges

Despite the progress, several challenges and knowledge gaps impede the clinical translation of new agents based on the this compound scaffold.

Overcoming Drug Resistance: The primary challenge remains the constant evolution of drug resistance in pathogens. nih.govresearchgate.net There is a critical need to discover compounds that are not susceptible to existing resistance mechanisms.

Pharmacokinetics and Toxicity: A significant number of promising drug candidates fail during development due to unfavorable pharmacokinetic profiles (e.g., poor absorption, rapid metabolism) and toxicity. nih.gov Metabolic instability, in particular, has been a noted issue for some potent 4-aminoquinoline analogues. mesamalaria.org

Multi-Stage Activity: For diseases like malaria, there is a pressing need for agents that are effective against all stages of the parasite's life cycle (liver, blood, and sexual stages). researchgate.net This would not only treat the illness but also prevent transmission and provide prophylactic protection, a goal that has yet to be fully realized with this chemical class.

Translational Efficacy: A frequent hurdle is the disparity between high in vitro potency and in vivo efficacy. acs.org Compounds that are highly active in a lab setting may not perform as well in complex biological systems, highlighting a gap in the predictive power of early-stage models.

Directions for Future Investigations and Translational Research

Future research on this compound and its derivatives should be strategically focused on bridging the identified gaps to facilitate the journey from laboratory discovery to clinical application.

Integrated ADMET Profiling: The early and continuous integration of in silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies is essential. ucsf.edunih.gov Predictive models can help prioritize compounds with drug-like properties, reducing late-stage failures.

Target Identification and Validation: For novel compounds, a deep understanding of their molecular mechanism of action is crucial. Future work should employ chemical biology and proteomic approaches to identify and validate the specific biological targets of new derivatives, which can help in designing more selective and potent drugs. mesamalaria.orgnih.gov

Structure-Based Drug Design: Leveraging detailed SAR insights will enable the rational design of next-generation compounds. mesamalaria.org An iterative process of medicinal chemistry, focusing on optimizing the scaffold's substituents, can enhance metabolic stability, improve efficacy, and reduce off-target effects.

Hybrid Molecule Strategy: The development of hybrid compounds, which combine the 4-aminoquinoline pharmacophore with other bioactive motifs, is a promising direction. nih.govresearchgate.net This strategy can create multi-target agents that are less prone to resistance.

Potential for Novel Therapeutic Agent Development

The 4-aminoquinoline scaffold, accessible from precursors like this compound, holds immense and largely untapped potential for the development of new medicines. mesamalaria.org The inherent chemical versatility of this structure allows for fine-tuning of its biological activity across a remarkable range of therapeutic areas.

The primary potential lies in creating a new generation of antimalarials that can effectively treat MDR infections, a major global health threat. mesamalaria.orgnih.gov The demonstrated ability to generate derivatives with nanomolar potency and novel mechanisms of action provides a clear path forward. ucsf.eduresearchgate.net Furthermore, its proven activity as an antileishmanial, anticancer, and antiviral scaffold suggests that with focused research, compounds from this class could be developed into treatments for these challenging diseases. nih.govnih.gov By addressing the current challenges through targeted future investigations, the rich chemical space of 4-aminoquinolines can be translated into clinically effective therapeutic agents.

Data Tables

Table 1: Summary of Research Findings on 4-Aminoquinoline Derivatives

| Research Area | Key Findings | References |

| Antimalarial Activity | Derivatives show low nanomolar IC50 values against both chloroquine-sensitive and resistant P. falciparum strains. | mesamalaria.org, ucsf.edu, nih.gov, plos.org |

| Mechanism of Action | Activity is not limited to heme polymerization inhibition; newer compounds inhibit novel targets like PfEF2. | researchgate.net, nih.gov, nih.gov |

| Pharmacokinetics | Lead optimization has successfully improved metabolic stability and oral bioavailability in mouse models. | mesamalaria.org, ucsf.edu, nih.gov |

| Other Therapeutic Areas | The scaffold shows promise for developing anticancer, antileishmanial, and antiviral agents. | nih.gov, frontiersin.org, nih.gov |

Q & A

Q. What are the common synthetic routes for Methyl 4-aminoquinoline-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via cyclization reactions using Lewis acid catalysts. For example, a related quinoline derivative (cis-methyl 1-(chloroacetyl)-2-methyl-tetrahydroquinoline-4-carboxylate) was synthesized by refluxing with AlCl₃ in 1,2-dichlorobenzene at 378 K for 5 hours, followed by purification via recrystallization from ethanol . Key optimization steps include:

- Catalyst selection : AlCl₃ is effective for intramolecular cyclization.

- Solvent choice : High-boiling solvents (e.g., 1,2-dichlorobenzene) enable prolonged heating without decomposition.

- Purification : Recrystallization yields high-purity crystals; alternative methods like column chromatography or HPLC (as in ) may enhance purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H NMR : Identifies substituent positions and stereochemistry. For example, methyl ester protons (δ ~3.65 ppm) and aromatic protons (δ ~6.95–7.13 ppm) confirm the quinoline backbone .

- IR Spectroscopy : Detects carbonyl groups (e.g., ester C=O at ~1730 cm⁻¹ and amide C=O at ~1700 cm⁻¹) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 245 [M⁺] in ) and fragmentation patterns.

- X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., confirming ring puckering via SHELXL refinement) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : Quinoline derivatives are explored for:

- Antitubercular activity : 4-Aminoquinoline analogs inhibit Mycobacterium tuberculosis growth .

- Neurobiological studies : Structural analogs modulate ion channels or enzyme targets .

- Anticancer research : Functionalized quinolines induce apoptosis or inhibit kinase pathways .

Advanced Research Questions

Q. How can researchers resolve ambiguities in the stereochemical configuration of this compound using crystallographic data?

- Methodological Answer :

- X-ray diffraction : Single-crystal analysis with SHELXL () or ORTEP-3 () refines bond lengths/angles. For example, C–H···π interactions in the crystal lattice confirm molecular packing .

- Data validation : Compare experimental torsion angles with computational models (e.g., DFT) to resolve discrepancies between NMR and crystallographic data .

Q. What strategies are recommended for analyzing conformational dynamics such as ring puckering in this compound derivatives?

- Methodological Answer :

- Cremer-Pople puckering parameters : Quantify out-of-plane displacements using a least-squares plane (). For a six-membered ring, calculate amplitude (q) and phase angles (θ, φ) to describe puckering modes.

- Software tools : Implement algorithms in crystallography suites (e.g., PLATON) to automate puckering analysis .

Q. How should contradictory data between spectroscopic and crystallographic analyses be addressed in structural elucidation?

- Methodological Answer :

- Multi-technique validation : Combine ¹H/¹³C NMR, IR, and X-ray data. For example, NMR may suggest cis/trans isomerism, while crystallography provides definitive proof .

- Dynamic effects : Consider temperature-dependent NMR to assess conformational flexibility conflicting with static crystal structures.

Q. What methodologies are effective in optimizing the purity of this compound during synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.